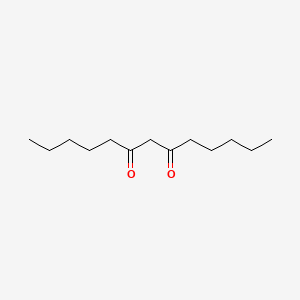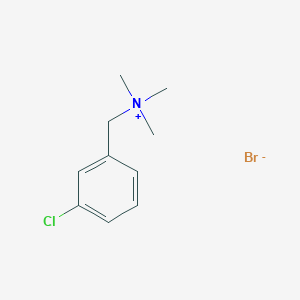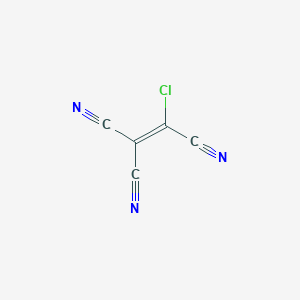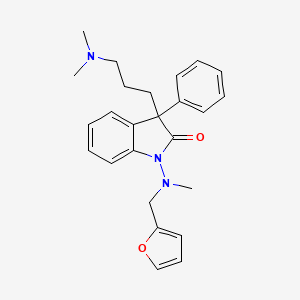![molecular formula C19H44N2OSi2 B14693819 N,N'-Bis[3-(triethylsilyl)propyl]urea CAS No. 24599-75-5](/img/structure/B14693819.png)
N,N'-Bis[3-(triethylsilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[3-(triethylsilyl)propyl]urea is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that can form durable bonds between organic and inorganic materials, making it valuable in creating composite materials with enhanced properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[3-(triethylsilyl)propyl]urea typically involves the reaction of 3-(triethylsilyl)propylamine with urea under controlled conditions. The reaction is carried out in an organic solvent, such as methanol, and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Bis[3-(triethylsilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[3-(triethylsilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.
Substitution: The triethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis[3-(triethylsilyl)propyl]urea include water, alcohols, and other silane compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, but may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving N,N’-Bis[3-(triethylsilyl)propyl]urea include silanol derivatives, siloxane polymers, and various substituted silane compounds .
Applications De Recherche Scientifique
N,N’-Bis[3-(triethylsilyl)propyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic fillers.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.
Mécanisme D'action
The mechanism of action of N,N’-Bis[3-(triethylsilyl)propyl]urea involves the formation of strong covalent bonds between its silane groups and the surface of inorganic materials. This bonding enhances the adhesion and compatibility of the materials, leading to improved mechanical properties and stability. The compound can also interact with organic materials through hydrogen bonding and van der Waals forces, further enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3-trimethoxysilylpropyl)urea: Similar in structure but with trimethoxysilyl groups instead of triethylsilyl groups.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains tetrasulfide groups, used as a crosslinking agent in rubber production.
Uniqueness
N,N’-Bis[3-(triethylsilyl)propyl]urea is unique due to its triethylsilyl groups, which provide specific reactivity and compatibility with various materials. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
Propriétés
Numéro CAS |
24599-75-5 |
|---|---|
Formule moléculaire |
C19H44N2OSi2 |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
1,3-bis(3-triethylsilylpropyl)urea |
InChI |
InChI=1S/C19H44N2OSi2/c1-7-23(8-2,9-3)17-13-15-20-19(22)21-16-14-18-24(10-4,11-5)12-6/h7-18H2,1-6H3,(H2,20,21,22) |
Clé InChI |
NACSAVTUYPWVCE-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCCNC(=O)NCCC[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


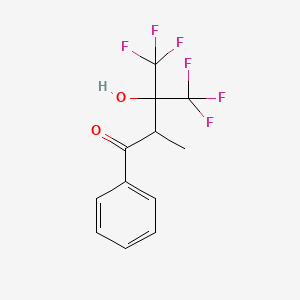
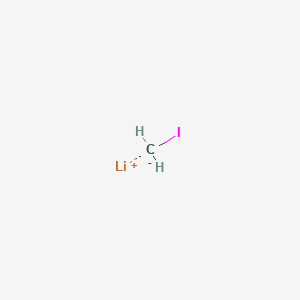
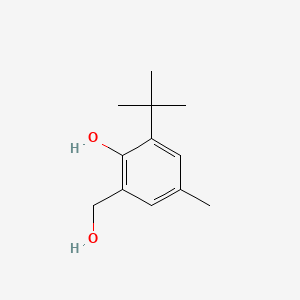
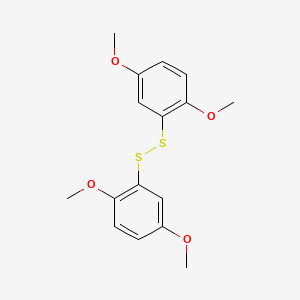
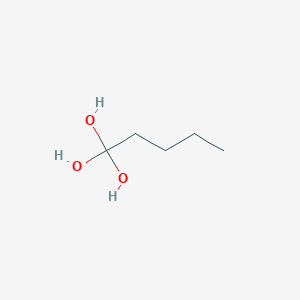
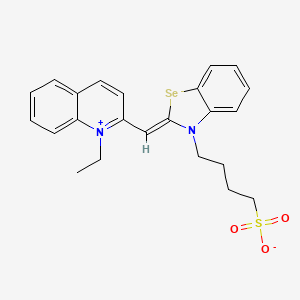
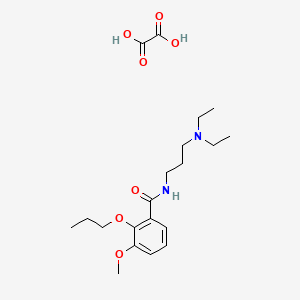
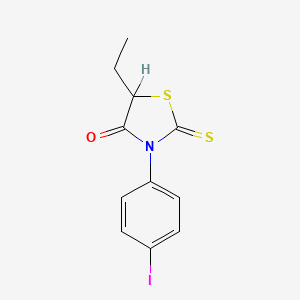
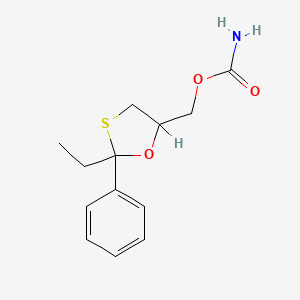
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
